1-Chloro-3,5-dinitrobenzene

Overview

Description

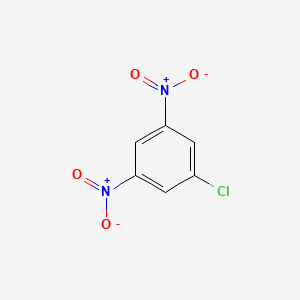

1-Chloro-3,5-dinitrobenzene is a chemical compound with the molecular formula C6H3ClN2O4 . It appears as colorless needles and is soluble in ethanol and ether, but insoluble in water .

Molecular Structure Analysis

The molecular structure of 1-Chloro-3,5-dinitrobenzene consists of a benzene ring with a chlorine atom and two nitro groups attached to it . The average mass of the molecule is 202.552 Da .Chemical Reactions Analysis

1-Chloro-3,5-dinitrobenzene undergoes nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Physical And Chemical Properties Analysis

1-Chloro-3,5-dinitrobenzene is a colorless needle-like compound . It is soluble in ethanol and ether, but insoluble in water . The molecular weight of the compound is 202.554 g/mol .Scientific Research Applications

Molecular Structure and Properties

“1-Chloro-3,5-dinitrobenzene” has the molecular formula C6H3ClN2O4 . It has an average mass of 202.552 Da and a monoisotopic mass of 201.978134 Da . This compound is also known by other names such as “1-Chlor-3,5-dinitrobenzol” in German, “1-Chloro-3,5-dinitrobenzène” in French, and “Benzene, 1-chloro-3,5-dinitro-” in ACD/Index Name .

Reaction with Piperidine

In a study published in the Australian Journal of Chemistry, rate constants for the reaction of 1-chloro-2,4-dinitrobenzene and 2-chloro-1,3,5-trinitrobenzene with piperidine in 80% v/v aqueous ethanol were measured as a function of pressure up to 1.7 kbar . This research provides valuable insights into the reaction dynamics of “1-Chloro-3,5-dinitrobenzene” under different conditions.

Use as Alkylating Agent

“1-Chloro-3,5-dinitrobenzene” has been used as an alkylating agent to evaluate the depletion of intracellular erythrocyte glutathione (GSH) . This application is particularly important in biochemical research, where the compound’s reactivity can be harnessed to study cellular processes.

Inhibition of Human Thioredoxin Reductase

This compound is an irreversible inhibitor of human thioredoxin reductase . Thioredoxin reductase is an enzyme that plays a key role in cellular redox homeostasis. By inhibiting this enzyme, “1-Chloro-3,5-dinitrobenzene” can be used to study the effects of disrupted redox balance in cells.

Determination of Glutathione S-transferases Subunits

“1-Chloro-3,5-dinitrobenzene” was used in the determination of relative amounts of individual glutathione S-transferases subunits in human tissues by reverse-phase HPLC . Glutathione S-transferases are enzymes that play a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione.

Use as Contact Sensitizer

This compound was used as a contact sensitizer to study the antibacterial peptides hBD-2, -3 and -4 and LL-37 induced IL-18 protein release in human keratinocytes . This application is particularly relevant in immunological research, where “1-Chloro-3,5-dinitrobenzene” can be used to study the immune response of skin cells.

Mechanism of Action

Target of Action

The primary targets of 1-Chloro-3,5-dinitrobenzene are Methylated-DNA–protein-cysteine methyltransferase and Glutathione S-transferase P . These enzymes play crucial roles in cellular defense against the biological effects of O6-methylguanine in DNA .

Mode of Action

1-Chloro-3,5-dinitrobenzene interacts with its targets through a process of conjugation . This involves the transfer of the nitro group from the compound to its target enzymes, leading to changes in their function .

Biochemical Pathways

The action of 1-Chloro-3,5-dinitrobenzene affects the glutathione metabolic pathway . This pathway is responsible for the detoxification of harmful substances in the body. The compound’s interaction with Glutathione S-transferase P, a key enzyme in this pathway, can lead to downstream effects on the body’s ability to detoxify other harmful substances .

Result of Action

The molecular and cellular effects of 1-Chloro-3,5-dinitrobenzene’s action are largely dependent on its interaction with its target enzymes. By conjugating with these enzymes, the compound can alter their function, potentially leading to changes in the body’s ability to detoxify harmful substances .

Safety and Hazards

properties

IUPAC Name |

1-chloro-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJKASVFAWFUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310667 | |

| Record name | 1-Chloro-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3,5-dinitrobenzene | |

CAS RN |

618-86-0 | |

| Record name | 1-Chloro-3,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3,5-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-3,5-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770VEP8T4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the synthesis of aryl fluorides more favorable using this method compared to other aryl halides?

A2: The research suggests that in aprotic solvents like sulfolane, the nucleophilicity of halide ions follows the order: F− > Cl− > Br− > I−. [] This is because the aprotic solvent effectively solvates the cations associated with the halide ions, leaving the anions more "free" and thus more nucleophilic. This enhanced nucleophilicity in aprotic solvents makes fluorine the most reactive, leading to a higher likelihood of substituting the nitro group in TNB and forming the aryl fluoride. Conversely, the yield decreases significantly for chlorine and bromine and is completely absent for iodine, reflecting their lower reactivity in this specific reaction environment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)

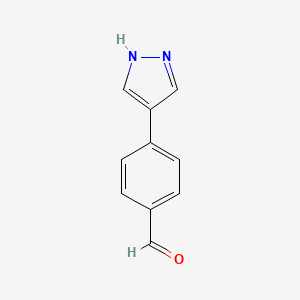

![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)

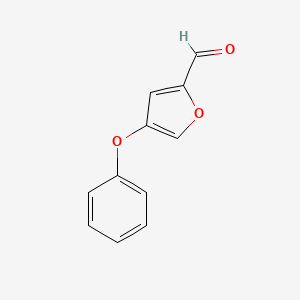

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)